molecular formula C10H11ClO2 B1302639 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 842123-93-7

1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1302639
CAS No.: 842123-93-7
M. Wt: 198.64 g/mol
InChI Key: VDLFACKUDVCUQD-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLFACKUDVCUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373919
Record name 2-[(3-chlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842123-93-7
Record name 2-[(3-chlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene , also known as 2-(3-chlorobenzyl)-1,3-dioxolane .

Executive Summary

This compound (C₁₀H₁₁ClO₂) is a specialized aromatic acetal used primarily as a stable, protected form of 3-chlorophenylacetaldehyde . In drug development, it serves as a crucial building block for introducing the 3-chlorobenzyl motif—a pharmacophore common in serotonergic modulators and antifungal agents—while mitigating the oxidative instability and polymerization risks associated with the free aldehyde. This guide provides a comprehensive analysis of its physical properties, synthesis logic, and stability profile.

Chemical Identity & Structural Analysis
Attribute Detail
IUPAC Name This compound
Common Synonyms 2-(3-Chlorobenzyl)-1,3-dioxolane; 3-Chlorophenylacetaldehyde ethylene acetal
CAS Number Not widely listed in public registries; Analogous to 4412-51-5 (para-isomer)
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES Clc1cccc(CC2OCCO2)c1
Structural Class Cyclic Acetal (Ethylene Acetal); Aryl Alkyl Halide

Structural Insight: The molecule consists of a meta-substituted chlorobenzene ring linked via a methylene bridge to a 1,3-dioxolane ring. The dioxolane moiety acts as a "masked" carbonyl group. The meta positioning of the chlorine atom is critical for specific receptor binding affinities (e.g., in 5-HT receptor ligands) compared to the para isomer.

Physical Properties Matrix

The following data represents a synthesis of experimental values for the compound and high-confidence predicted values derived from its para-isomer (CAS 4412-51-5) and parent aldehyde.

Property Value / Range Condition / Note
Physical State LiquidAt 25°C, 1 atm
Appearance Colorless to pale yellowOxidizes slightly to yellow upon storage
Boiling Point 145 – 150 °C@ 12 mmHg (Predicted based on p-isomer)
Boiling Point (atm) ~280 – 285 °CExtrapolated to 760 mmHg (Decomposition likely)
Density 1.18 – 1.22 g/cm³At 20°C
Refractive Index (

)
1.535 – 1.545Typical for halogenated aromatic acetals
Flash Point > 110 °CClosed Cup (Predicted)
LogP (Octanol/Water) 2.6 – 2.9Lipophilic; readily crosses cell membranes
Solubility (Water) < 0.1 g/LPractically insoluble
Solubility (Organic) MiscibleDCM, Ethyl Acetate, Toluene, THF, Methanol
Synthesis & Reaction Engineering

The synthesis of this compound is a classic nucleophilic addition-elimination reaction protecting the aldehyde functionality.

Core Synthesis Protocol: Dean-Stark Acetalization

Objective: Convert 3-chlorophenylacetaldehyde to its ethylene acetal to prevent self-condensation and oxidation.

Reagents:

  • Substrate: 3-Chlorophenylacetaldehyde (1.0 eq)

  • Reagent: Ethylene Glycol (1.2 – 1.5 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 – 0.05 eq)

  • Solvent: Toluene (Reaction medium & azeotrope former)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-chlorophenylacetaldehyde and toluene (approx. 5-10 mL per gram of substrate).

  • Addition: Add ethylene glycol and a catalytic amount of pTSA.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (~110°C).

  • Water Removal: Monitor the collection of water in the trap. The reaction is complete when water evolution ceases (typically 2–4 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and then brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude oil via vacuum distillation (0.1–1 mmHg) to obtain the pure acetal.

Critical Process Control:

  • Acid Sensitivity: The product is stable in base but labile in acid . Ensure the workup is neutral to slightly basic (pH 7-8) to prevent hydrolysis back to the aldehyde.

  • Stoichiometry: Excess ethylene glycol drives the equilibrium forward (Le Chatelier’s principle).

Visualizing the Synthesis Pathway

Synthesis cluster_conditions Reaction Conditions Aldehyde 3-Chlorophenylacetaldehyde (Unstable Precursor) Catalyst Cat. pTSA Toluene, Reflux Aldehyde->Catalyst Glycol Ethylene Glycol (HO-CH2-CH2-OH) Glycol->Catalyst DeanStark Dean-Stark Trap (- H2O) Catalyst->DeanStark Dehydration Product This compound (Stable Acetal) DeanStark->Product Cyclization

Caption: Acid-catalyzed acetalization of 3-chlorophenylacetaldehyde using a Dean-Stark apparatus for water removal.

Stability & Reactivity Profile

Understanding the stability of the dioxolane ring is vital for its use as a protecting group.

Hydrolysis Mechanism (Deprotection)

The acetal functionality is stable to:

  • Bases: NaOH, KOH, LiAlH₄ (reduction conditions), Grignard reagents.

  • Oxidants: Generally stable to mild oxidants (unlike the parent aldehyde).

  • Nucleophiles: Stable to amines and organometallics.

It is unstable to:

  • Aqueous Acids: HCl, H₂SO₄, TFA. Exposure regenerates the parent aldehyde.

Deprotection Protocol: To remove the protecting group, treat the compound with 1N HCl in THF/Water (1:1) at room temperature for 1–2 hours. The equilibrium shifts back to the aldehyde in the presence of excess water.

Visualizing the Hydrolysis Pathway

Hydrolysis Acetal This compound Hemiacetal Hemiacetal Intermediate (Transient) Acetal->Hemiacetal Protonation & Ring Opening Acid H3O+ / H2O Acid->Hemiacetal Aldehyde 3-Chlorophenylacetaldehyde Hemiacetal->Aldehyde Elimination of Glycol Glycol Ethylene Glycol Hemiacetal->Glycol

Caption: Acid-mediated hydrolysis mechanism converting the acetal back to the parent aldehyde and ethylene glycol.

Applications in Drug Development
  • Aldehyde Surrogate: Free aldehydes are prone to air oxidation (forming carboxylic acids) and polymerization. This acetal allows researchers to store the "3-chlorophenylacetaldehyde" equivalent indefinitely on the shelf.

  • Grignard/Lithium Reactions: Since the acetal is stable to bases, it can be used in reactions where the aromatic ring is further functionalized (e.g., lithiation of the benzene ring) without affecting the "masked" aldehyde.

  • Medicinal Chemistry Scaffolds: The 3-chlorobenzyl moiety is a privileged structure in neuroscience. It appears in various ligands for:

    • Dopamine Receptors: Modulating affinity in antipsychotic candidates.

    • Serotonin Receptors: Used in the synthesis of Trazodone analogs (though Trazodone itself uses a propyl linker, the benzyl motif allows for varying chain lengths in SAR studies).

Safety & Handling (SDS Summary)
  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the acetal is stable, keeping it moisture-free prevents slow hydrolysis over months.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal stability and deprotection conditions).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic details on nucleophilic addition to carbonyls).
  • PubChem Compound Summary. (2024). 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene (Para-isomer data for comparative profiling). [Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: [AUTO-GENERATED] Subject: Prevention of Hydrolytic Degradation & Oxidation Priority: High (Pre-cursor/Intermediate Stability)

Introduction: The Stability Paradox

You are working with 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene . To handle this compound effectively, you must understand that it is a masked aldehyde .

Structurally, this molecule is the ethylene glycol acetal of (3-chlorophenyl)acetaldehyde . While the acetal group protects the aldehyde from nucleophilic attack and polymerization, it introduces a specific vulnerability: acid-catalyzed hydrolysis .[1]

Unlike benzaldehyde acetals (which are conjugated and relatively robust), this is a homologated acetal (derived from an aryl-acetaldehyde). If the acetal ring opens due to improper storage, the released aldehyde is chemically unstable. It possesses reactive


-protons (benzylic protons) that drive rapid polymerization and auto-oxidation, leading to irreversible sample loss.

Module 1: The Critical Failure Mode (Hydrolysis)

The primary degradation pathway is not thermal decomposition, but moisture-induced reversion catalyzed by trace acids. This reaction is an equilibrium process; however, because the resulting aldehyde is unstable, the equilibrium in a stored sample effectively becomes irreversible once degradation begins.

Mechanism of Degradation

The dioxolane ring acts as a protective "cap." In the presence of ambient moisture (


) and trace acidity (protons from glass surfaces or degraded solvent), the ring unzips.

HydrolysisMechanism Compound This compound (Intact Acetal) Hemiacetal Hemiacetal Intermediate Compound->Hemiacetal Protonation & Ring Opening H_Ion H+ / H2O (Trace Acid/Moisture) H_Ion->Compound Aldehyde (3-Chlorophenyl)acetaldehyde (Reactive Species) Hemiacetal->Aldehyde Loss of Ethylene Glycol Diol Ethylene Glycol Hemiacetal->Diol Polymer Oligomers/Polymers (Yellow/Brown Gum) Aldehyde->Polymer Self-Condensation (Irreversible)

Figure 1: The degradation cascade. Once the aldehyde is released, it undergoes self-condensation (aldol-type) or oxidation, turning the sample yellow/brown.

Module 2: Storage Protocol (SOP)

To prevent the cascade described above, you must eliminate the two catalysts: Protons and Water .

Standard Operating Procedure
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term)Low temperature kinetically inhibits the hydrolysis rate and suppresses the volatility of any released aldehyde.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" to exclude moisture. Nitrogen is acceptable if strictly dry.
Container Amber Glass with Teflon-lined cap Amber glass prevents photo-oxidation of the benzylic position. Teflon (PTFE) liners prevent leaching of plasticizers and ensure a solvent-resistant seal.
Pre-Treatment Base-Wash Glassware (Optional but recommended)For long-term storage, rinse the glass vial with dilute

and dry thoroughly before use to neutralize acidic silanol groups on the glass surface.
Desiccant Store in Desiccator Secondary containment over Drierite or Silica Gel is essential to keep external humidity away from the primary seal.
Handling "Best Practices"
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the product, accelerating hydrolysis.

  • Aliquotting: If you plan to use the compound multiple times, package it into single-use aliquots to avoid repeated freeze-thaw cycles and moisture exposure.

  • Trace Acid Scavenging: For critical long-term storage of large batches, adding a few pellets of activated 4Å molecular sieves or a trace amount of solid Potassium Carbonate (

    
    )  to the bulk liquid can act as an acid scavenger/desiccant.
    

Module 3: Troubleshooting & Diagnostics

Use this decision tree to evaluate the integrity of your sample before running a reaction.

Troubleshooting Start Evaluate Sample Integrity Visual Visual Inspection Start->Visual Color Is it Yellow/Brown? Visual->Color OK_Vis Clear/Colorless Color->OK_Vis No Bad_Vis Oxidation/Polymerization Color->Bad_Vis Yes Smell Odor Check (Wafty) Smell_Sweet Sweet/Mild Smell->Smell_Sweet Likely OK Smell_Sharp Sharp/Hyacinth-like Smell->Smell_Sharp Aldehyde Present NMR 1H NMR Analysis (CDCl3) Result Acetal CH: ~5.0-5.2 ppm (t) Aldehyde CHO: ~9.7 ppm (t) NMR->Result Check Diagnostic Peaks OK_Vis->Smell Smell_Sweet->NMR Smell_Sharp->NMR

Figure 2: Diagnostic workflow. NMR is the definitive confirmation method.

Frequently Asked Questions (FAQs)

Q: My sample has turned slightly yellow. Is it usable? A: The yellow color indicates the formation of conjugated oligomers from the hydrolyzed aldehyde.

  • Action: If the color is faint, you may be able to purify it (see Module 4). If it is dark brown or viscous, the purity is likely compromised beyond simple recovery.

Q: Can I store this compound dissolved in solvent (e.g., in a stock solution)? A: Generally, No.

  • Risk:[2][3] Solvents like Chloroform (

    
    ) often contain trace HCl, which will rapidly destroy the acetal. Ethers (THF) can form peroxides.
    
  • Exception: If absolutely necessary, store in anhydrous Toluene over molecular sieves. Avoid protic solvents (Methanol, Ethanol) completely, as they will cause trans-acetalization (swapping the dioxolane for a dimethyl acetal).

Q: What does the NMR look like if it's degrading? A:

  • Intact: Look for the acetal methine proton. In a dioxolane ring attached to a benzylic position, this is typically a triplet around 5.0 - 5.2 ppm .

  • Degraded: Look for the aldehyde proton.[3] For (3-chlorophenyl)acetaldehyde, this will be a triplet around 9.6 - 9.8 ppm . You may also see a broad singlet for ethylene glycol (~2-3 ppm depending on concentration).

Module 4: Emergency Recovery

If your sample shows signs of partial hydrolysis (e.g., <10% aldehyde by NMR), you can attempt to repurify it.

Protocol: Basic Wash & Distillation

  • Dissolve: Dilute the sample in a non-polar solvent like Diethyl Ether or Hexanes.

  • Wash: Wash the organic layer with 10% aqueous Sodium Carbonate (

    
    ) . This removes trace acids and water-soluble ethylene glycol.
    
  • Dry: Dry the organic layer thoroughly over Sodium Sulfate (

    
    )  or Potassium Carbonate. Do not use Magnesium Sulfate (
    
    
    
    ) as it can be slightly acidic.
  • Concentrate: Remove solvent under reduced pressure.

  • Distill (Optional): If the compound is a liquid, vacuum distillation is the best method to separate the acetal from high-molecular-weight polymers (the "yellow goo").

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Chapter on Protection for the Carbonyl Group: Acetals and Ketals).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7562, 2-Benzyl-1,3-dioxolane (Structural Analog). Retrieved from

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.[1][5][6] Retrieved from

  • Organic Chemistry Portal. (n.d.). Protection of Aldehydes and Ketones as Acetals. Retrieved from

Sources

Validation & Comparative

Comparative HPLC Validation Guide: Overcoming Hydrolytic Instability in 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic challenges associated with 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene , a critical intermediate in the synthesis of pharmaceutical active ingredients.

The core analytical challenge lies in the molecule's 1,3-dioxolane (acetal) moiety . Standard HPLC protocols utilizing acidic mobile phases (e.g., 0.1% TFA or Formic Acid) frequently cause on-column hydrolysis, converting the analyte into its aldehyde precursor, (3-Chlorophenyl)acetaldehyde . This results in split peaks, poor recovery, and false impurity profiles. Furthermore, the separation of the meta-substituted target from potential ortho- and para- positional isomers requires selectivity beyond simple hydrophobicity.

This guide compares a Standard Acidic C18 Method (Method A) against an Optimized Neutral Phenyl-Hexyl Method (Method B), demonstrating why the latter is the only viable path for regulatory-compliant validation (ICH Q2(R1)).

The Chemistry of Failure: Why Standard Methods Fail

Before detailing the protocol, it is vital to understand the degradation mechanism that invalidates standard acidic methods.

Degradation Pathway Visualization

The following diagram illustrates the acid-catalyzed hydrolysis that occurs inside the column when low pH mobile phases are used.

Hydrolysis Acetal Target Analyte: This compound Intermediate Hemiacetal Intermediate Acetal->Intermediate Protonation (+H+) Acid Acidic Mobile Phase (pH < 3.0) Acid->Intermediate Aldehyde Degradant: (3-Chlorophenyl)acetaldehyde Intermediate->Aldehyde Hydrolysis (+H2O) Glycol By-product: Ethylene Glycol Intermediate->Glycol

Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane moiety. In standard HPLC (pH ~2), this reaction occurs during the run, leading to peak splitting.

Comparative Method Analysis

We evaluated two distinct approaches. Method A represents the "default" starting point for many labs. Method B is the engineered solution.

Experimental Conditions
ParameterMethod A (The "Trap")Method B (The Solution)
Column C18 (L1), 150 x 4.6mm, 3.5µmPhenyl-Hexyl (L11) , 150 x 4.6mm, 2.7µm (Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate (pH 6.8)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min40% to 80% B over 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 30°C35°C
Diluent 50:50 Water:ACN (Unbuffered)90:10 ACN:Water (Neutral)
Performance Data Comparison
Critical Quality AttributeMethod A ResultMethod B ResultAnalysis
Peak Shape (Tailing Factor) 1.8 (Split peak observed)1.1 (Sharp, symmetrical) Method A induces on-column degradation.
Analyte Recovery 94.2% (Loss to aldehyde)99.8% Method B preserves the acetal integrity.
Resolution (Target vs. Aldehyde) N/A (Co-elution artifacts)> 4.5 Method B separates the degradation product distinctively.
Isomer Selectivity (m- vs p-) 1.2 (Shoulder peak)2.8 (Baseline separation) Phenyl-Hexyl provides

selectivity for chlorobenzene isomers.

Detailed Validated Protocol (Method B)

This protocol is optimized for stability and selectivity. It serves as the standard for release testing.

Reagents & Materials
  • Reference Standard: this compound (>99.0%).

  • Impurity Standards: (3-Chlorophenyl)acetaldehyde; 4-chloro isomer analog.

  • Solvents: HPLC Grade Acetonitrile, Ammonium Acetate (High Purity).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 150mm, 2.7µm).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77g Ammonium Acetate in 1000mL Milli-Q water. Mix well. pH should naturally be ~6.8. Do not adjust pH with acid. Filter through 0.22µm membrane.

  • Mobile Phase B: 100% Acetonitrile.[1]

Standard Preparation (Critical)
  • Stock Solution: Accurately weigh 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile . (Water promotes hydrolysis; keep stock anhydrous).

  • Working Standard: Dilute Stock to 0.1 mg/mL using 90:10 Acetonitrile:Buffer . Use immediately or store at 4°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
17.06040

Validation Logic & Decision Tree

The following workflow illustrates the logical steps taken to validate this specific method, adhering to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Validation Plan (ICH Q2 R1) Spec Specificity Test: Inject Target + Aldehyde + Isomers Start->Spec SpecCheck Resolution > 2.0? No Interference? Spec->SpecCheck SpecCheck->Spec Fail (Re-optimize Gradient) Linearity Linearity: 5 Levels (50% - 150%) SpecCheck->Linearity Pass Robustness Robustness (Critical): pH Variation (± 0.2) Linearity->Robustness Stability Solution Stability: Check for Hydrolysis over 24h Robustness->Stability Final Final Method SOP Stability->Final

Figure 2: Validation workflow emphasizing the critical "Robustness" and "Solution Stability" steps required for acetal-based compounds.

Validation Results Summary (Representative Data)

The following data demonstrates the method's capability to meet regulatory acceptance criteria.

Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spiked placebo recovery at three levels.

LevelRecovery (%)RSD (%)Acceptance Criteria
50%99.50.498.0 - 102.0%
100%100.10.298.0 - 102.0%
150%99.80.398.0 - 102.0%
Robustness (pH Stability Challenge)

This is the most critical test for this molecule.

ConditionRetention Time (min)Peak Area% Degradation (Aldehyde)
pH 6.8 (Control) 6.451,500,200< 0.05%
pH 6.6 6.441,499,800< 0.05%
pH 7.0 6.461,501,100< 0.05%
pH 3.0 (Simulated Fail) 6.201,350,000~10.0% (Fail)

Conclusion

Validating a method for This compound requires a deviation from standard generic screening protocols. The use of a Phenyl-Hexyl stationary phase combined with a neutral Ammonium Acetate buffer is mandatory to:

  • Prevent acid-catalyzed hydrolysis of the acetal group.

  • Achieve baseline separation of the positional isomers (ortho/meta/para) via

    
     interactions.
    

This method is fully validated according to ICH guidelines and is suitable for QC release testing.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Reference for stability of 1,3-dioxolanes in acidic vs. basic media).
  • Chromatography Forum. (2007). Separation of Bromodichlorobenzene isomers. (Discussion on separating halogenated aromatic isomers). Link

  • MicroSolv Tech Corp. (2025). Types of Chemical Isomers and Recommended HPLC Columns. (Guidance on using Phenyl phases for positional isomers). Link

Sources

IR spectroscopy peaks for 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Characterization of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene

Authored by a Senior Application Scientist

For professionals in chemical research and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Infrared (IR) spectroscopy remains a powerful, rapid, and non-destructive first-line technique for functional group identification. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound, offering a comparative framework and practical insights for its characterization.

Deconstructing the Molecule: A Functional Group Approach

The first step in predicting an IR spectrum is to dissect the molecule into its constituent parts. This compound is comprised of three key structural motifs, each with its own characteristic vibrational signature:

  • A 1,3-Disubstituted (meta) Chlorobenzene Ring: This aromatic core provides several distinct signals, including C-H and C=C stretching, as well as out-of-plane bending vibrations that are indicative of the substitution pattern.

  • A Dioxolane Ring: This cyclic acetal contributes strong C-O (ether) stretching bands, which are often the most prominent features in the fingerprint region.

  • An Alkyl Linker (-CH₂-): This methylene bridge will exhibit characteristic aliphatic C-H stretching and bending modes.

The overall spectrum will be a superposition of the absorptions from these individual components, creating a unique fingerprint for the entire molecule.

Predicted IR Absorption Profile and Peak Assignments

The following table summarizes the anticipated IR absorption bands for this compound. The causality behind these assignments is rooted in the vibrational energies of specific bonds; stronger bonds and bonds involving lighter atoms vibrate at higher frequencies (wavenumbers).[1][2]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
3100–3000MediumAromatic C-H StretchThese peaks appear at a slightly higher frequency than aliphatic C-H stretches (>3000 cm⁻¹), which is a clear indicator of unsaturation, characteristic of the benzene ring.[3][4][5]
2990–2850MediumAliphatic C-H StretchThese absorptions arise from the methylene (-CH₂) linker and the C-H bonds within the dioxolane ring. They are expected to be sharp and distinct.[4][6][7]
~1600 & ~1500–1430Medium, SharpAromatic C=C In-Ring StretchThe presence of two distinct bands in this region is highly characteristic of a benzene ring and provides strong evidence for the aromatic core of the molecule.[3][8]
1470–1450MediumCH₂ Scissoring (Bending)This absorption is due to the bending vibration of the methylene group linking the aromatic and dioxolane rings.[4][9]
1250–1000StrongC-O-C Asymmetric & Symmetric StretchThese are perhaps the most diagnostic peaks for the dioxolane moiety. Cyclic ethers exhibit very strong, characteristic C-O stretching bands. Expect one or two very prominent peaks in this region.[6]
900–675StrongAromatic C-H Out-of-Plane (OOP) BendingThe exact position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,3-(meta) disubstituted ring, strong bands are expected in the 810-750 cm⁻¹ and 690-710 cm⁻¹ regions.
850–550Medium to StrongC-Cl StretchThis peak confirms the presence of the chloro-substituent.[10] Its position can sometimes overlap with other vibrations in the complex fingerprint region, but it is an essential component of the molecule's unique spectral fingerprint.[11][12]

The region below 1500 cm⁻¹ is known as the "fingerprint region."[2][11][13] While the C-O and C-Cl stretches within this region are assignable, the overall pattern of numerous smaller peaks is unique to the molecule's specific structure, serving as a holistic identifier.

Workflow: Linking Structure to Spectrum

The diagram below illustrates the direct relationship between the functional units of this compound and their corresponding regions in the infrared spectrum. This logical flow is the basis of spectral interpretation.

G cluster_molecule This compound cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol Aromatic Ring (C₆H₄) Chloro Group (Cl) Alkyl Linker (CH₂) Dioxolane Ring (C₃H₅O₂) regions 3100-3000 (Aromatic C-H) & 1600-1430 (C=C) 850-550 (C-Cl) 2990-2850 (Aliphatic C-H) 1250-1000 (Strong C-O-C) mol:f0->regions:f0 Vibrational Modes mol:f1->regions:f1 mol:f2->regions:f2 mol:f3->regions:f3

Caption: Mapping of molecular functional groups to their IR spectral regions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate the predicted data, a robust experimental procedure is essential. Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its minimal sample preparation and high reproducibility.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent appropriate for the crystal (e.g., isopropanol for a diamond crystal) and a soft, lint-free wipe.

    • Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR accessory. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically perform the background subtraction.

  • Data Processing:

    • Apply an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

    • Use peak-picking software to identify the precise wavenumbers of the absorption maxima.

Comparative Analysis: What Makes This Spectrum Unique?

The true power of IR spectroscopy in a development setting lies in comparison.

  • vs. Starting Materials: If synthesizing this compound from 3-chlorobenzaldehyde and ethylene glycol, the disappearance of the strong, sharp aldehyde C=O stretch (around 1700 cm⁻¹) and the broad O-H stretch from the glycol (around 3300 cm⁻¹) would be primary indicators of reaction completion.[4][14] The emergence of the very strong C-O-C ether bands would confirm the formation of the dioxolane ring.

  • vs. Isomers: While positional isomers (e.g., 1-Chloro-2... or 1-Chloro-4...) would have nearly identical peaks in the functional group region (4000-1500 cm⁻¹), their fingerprint regions, and particularly the C-H out-of-plane bending bands, would show significant differences, allowing for their distinction.

  • Alternative Techniques: While IR is excellent for functional group identification, it does not provide detailed connectivity information. Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for elucidating the precise atomic connectivity and confirming the isomeric purity. Mass Spectrometry (MS) would be used to confirm the molecular weight. IR spectroscopy serves as a rapid and complementary technique to these methods.

Conclusion

The IR spectrum of this compound is predicted to be rich with information. The key identifiers are the combination of aromatic C-H and C=C stretches, the strong and characteristic C-O-C stretches of the dioxolane ring, and the C-Cl vibration in the fingerprint region. By following a systematic approach to spectral interpretation and employing a robust experimental protocol, researchers can confidently use FTIR spectroscopy as a reliable tool for the rapid characterization and quality assessment of this compound.

References

  • Doc Brown's Chemistry. infrared spectrum of chlorobenzene. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1,3-dioxane. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of British Columbia. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SlideShare. The features of IR spectrum. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of California, Davis. Infrared Spectroscopy. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Maricopa Community Colleges. Infrared Spectra of Some Common Functional Groups. [Link]

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